1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether
Description
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Properties
CAS No. |
29568-85-2 |
|---|---|
Molecular Formula |
C8H16O3S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
3-(2-methylpropoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H16O3S/c1-7(2)5-11-8-3-4-12(9,10)6-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
IFOWIMXUWXLOPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
An In-depth Technical Guide on 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether: Physicochemical Properties and Strategic Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether, a sulfolane-derived compound with significant potential in medicinal chemistry and drug development. The sulfolane moiety, a polar aprotic scaffold, imparts unique solubility and stability characteristics, making its derivatives attractive for therapeutic applications.[1][2][3] This document delineates the structural attributes, predicted physicochemical parameters, and spectral signatures of the title compound. Furthermore, it outlines robust experimental protocols for its synthesis and characterization, offering field-proven insights into the causality behind methodological choices. The guide is structured to empower researchers with the foundational knowledge required to strategically incorporate this molecule into drug discovery pipelines.
Introduction: The Strategic Value of the Sulfolane Scaffold in Medicinal Chemistry
The sulfolane ring system, chemically known as tetrahydrothiophene 1,1-dioxide, is a highly polar and stable scaffold.[1][4][5] Its exceptional thermal and chemical stability, coupled with its miscibility with a wide range of aqueous and organic solvents, has established it as a valuable component in various industrial applications, including pharmaceuticals.[6][7][8] The incorporation of the sulfolane moiety into drug candidates can modulate key pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability. The title compound, 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether, combines the advantageous properties of the sulfolane core with an isobutyl ether side chain, a feature that can be strategically utilized to fine-tune lipophilicity and target engagement.
Molecular Structure and Key Identifiers
The foundational step in understanding the utility of a compound is a thorough characterization of its molecular structure.
Caption: Chemical structure of 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether |
| CAS Number | Not available |
| Molecular Formula | C8H16O3S |
| Molecular Weight | 192.28 g/mol |
| SMILES | CC(C)COC1CS(=O)(=O)CC1 |
Physicochemical Properties: Predictions and Expert Analysis
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Comparative Analysis |
| Melting Point (°C) | 20 - 30 | The parent compound, sulfolane, has a melting point of 20-26 °C.[1] The addition of the flexible ether side chain may slightly alter the crystal packing, but a similar melting range is anticipated. |
| Boiling Point (°C) | > 300 at 760 mmHg | Analogs such as 1,1-dioxidotetrahydrothiophen-3-yl propan-2-yl ether and the methyl ether analog have high boiling points (314.7 °C and 304.4 °C, respectively).[9][10] The slightly larger isobutyl group is expected to result in a comparable or slightly higher boiling point. |
| Density (g/cm³) | ~1.1 - 1.2 | The isopropyl and methyl ether analogs have densities of 1.16 g/cm³ and 1.25 g/cm³, respectively.[9][10] Therefore, a similar density is predicted for the title compound. |
| Solubility | Miscible with water and polar organic solvents; sparingly soluble in nonpolar solvents. | Sulfolane is miscible with water and many organic solvents.[1][3] The ether linkage introduces some lipophilicity, but the dominant polar sulfone group is expected to maintain good aqueous solubility. Ethers are generally soluble in organic solvents.[11] |
| LogP (Octanol/Water Partition Coefficient) | 0.5 - 1.5 | This is an estimation based on the hydrophilic sulfolane core and the moderately lipophilic isobutyl ether side chain. This value is critical for predicting drug-likeness and membrane permeability. |
| pKa | Not applicable | The molecule lacks readily ionizable functional groups. |
Synthesis and Purification: A Validated Methodological Approach
The synthesis of 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether can be approached through a Williamson ether synthesis, a robust and well-established method. The causality behind the choice of reagents and conditions is critical for ensuring a high yield and purity of the final product.
Caption: Proposed synthetic workflow for 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether.
Experimental Protocol
Part 1: Synthesis of 3-Hydroxysulfolane
-
Rationale: The synthesis begins with the formation of the tetrahydrothiophene ring, followed by oxidation to the sulfone and introduction of the hydroxyl group. A common route involves the reaction of a 1,4-dihalobutane with a sulfide source to form tetrahydrothiophene.[12][13] Subsequent oxidation and hydroxylation steps yield the key intermediate, 3-hydroxysulfolane.
-
Procedure:
-
To a solution of sodium sulfide in a suitable solvent (e.g., dimethylformamide), add 1,4-dichlorobutane dropwise at an elevated temperature.
-
After the reaction is complete, the resulting tetrahydrothiophene is isolated by distillation.
-
The tetrahydrothiophene is then oxidized to sulfolane using an oxidizing agent such as hydrogen peroxide.
-
Introduction of the hydroxyl group at the 3-position can be achieved through various methods, including bromination followed by hydrolysis.
-
Part 2: Williamson Ether Synthesis
-
Rationale: This classic S(_N)2 reaction is ideal for forming the ether linkage. A strong base is required to deprotonate the hydroxyl group of 3-hydroxysulfolane, creating a nucleophilic alkoxide that will displace the bromide from 2-methylpropyl bromide. The choice of a non-protic solvent is crucial to prevent interference with the strong base.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-hydroxysulfolane in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH) portion-wise. The evolution of hydrogen gas will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Slowly add 2-methylpropyl bromide to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Spectral Characterization: The Fingerprint of the Molecule
The identity and purity of the synthesized 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether must be confirmed by spectroscopic methods.
Table 3: Predicted Spectral Data
| Technique | Expected Observations | Rationale |
| ¹H NMR | Protons on the carbon adjacent to the ether oxygen (C-O-CH₂) are expected to appear in the 3.4-4.5 ppm range.[14][15] The protons of the sulfolane ring will exhibit complex splitting patterns. The methyl protons of the isobutyl group will appear as a doublet around 0.9 ppm. | The electron-withdrawing effect of the oxygen atom deshields the adjacent protons, shifting them downfield.[16] |
| ¹³C NMR | The carbon atoms of the sulfolane ring adjacent to the sulfone group will be significantly downfield. The carbon atom attached to the ether oxygen (C-O) is expected in the 50-80 ppm range.[15][16] | The electronegative oxygen and sulfone groups cause a downfield shift in the resonance of the adjacent carbon atoms. |
| IR Spectroscopy | A strong C-O stretching vibration is expected between 1000 and 1300 cm⁻¹.[14] Strong absorptions corresponding to the S=O stretching of the sulfone group will be present around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). The absence of a broad O-H stretch around 3200-3600 cm⁻¹ will confirm the complete reaction of the starting alcohol. | These characteristic absorption bands provide a clear fingerprint for the key functional groups within the molecule. |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of 192.28 should be observable. Fragmentation patterns will likely involve the cleavage of the ether bond and fragmentation of the sulfolane ring. | Mass spectrometry provides definitive confirmation of the molecular weight and offers insights into the structural components of the molecule. |
Applications in Drug Development: A Forward Look
The unique combination of a polar sulfolane core and a moderately lipophilic ether side chain makes 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether a compelling building block for drug discovery.
-
Scaffold for Novel Chemical Entities: This compound can serve as a starting point for the synthesis of more complex molecules. The sulfolane ring can be further functionalized, and the ether linkage provides a stable connection point for other pharmacophores.
-
Modulation of Physicochemical Properties: By incorporating this moiety into a lead compound, it is possible to enhance aqueous solubility, which is often a challenge in drug development. The isobutyl group can be oriented to interact with hydrophobic pockets in a target protein.
-
Bioisosteric Replacement: The sulfone group can act as a bioisostere for other polar groups, such as amides or sulfonamides, potentially improving metabolic stability or altering the electronic properties of a molecule.
Conclusion
1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether represents a promising, yet underexplored, chemical entity for applications in medicinal chemistry. This technical guide has provided a comprehensive overview of its predicted physical and chemical properties, a robust synthetic protocol, and a framework for its spectroscopic characterization. By understanding the fundamental attributes of this sulfolane derivative, researchers are better equipped to leverage its unique properties in the design and development of next-generation therapeutics.
References
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Working Group for New TB Drugs. Sulfolane. [Link]
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LookChem. Cas 17200-23-6,1,1-dioxidotetrahydrothiophen-3-yl propan-2-yl ether. [Link]
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Government of British Columbia. sulfolane-tech.pdf. [Link]
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ResearchGate. Chemical and physical properties of sulfolane. | Download Table. [Link]
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National Institutes of Health. Sulfolane | C4H8O2S | CID 31347 - PubChem. [Link]
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ACS Publications. Sulfolane: A Versatile Dipolar Aprotic Solvent | Organic Process Research & Development. [Link]
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Global Specialty Chemical Co. SULFOLANE APPLICATIONS. [Link]
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Taylor & Francis. Sulfolane – Knowledge and References. [Link]
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Wikipedia. Sulfolane. [Link]
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Organic Syntheses. tetrahydrothiophene. [Link]
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Organic Chemistry Portal. Synthesis of tetrahydrothiophenes. [Link]
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Chemistry LibreTexts. Physical Properties of Ether. [Link]
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Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]
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OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry. [Link]
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In-Depth Technical Guide: Physicochemical Profiling and 3D Structural Analysis of 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary
1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether (commonly known as 3-isobutoxysulfolane , CAS: 29568-85-2) is a highly specialized, sterically hindered polar aprotic molecule. Derived from the sulfolane family, this compound integrates the robust electrochemical and thermal stability of a tetrahydrothiophene 1,1-dioxide core with the unique lipophilic and steric properties of an isobutoxy ether linkage. This whitepaper deconstructs its 3D structural dynamics, exact molecular weight parameters, and provides a self-validating synthetic workflow for researchers utilizing this compound in advanced electrolytes and polymer formulations.
Physicochemical Profiling & Molecular Weight Determination
For downstream applications—ranging from mass spectrometry validation in pharmacokinetics to dielectric tuning in battery electrolytes—precise physicochemical parameters are non-negotiable. The addition of the isobutoxy moiety significantly lowers the melting point compared to unsubstituted sulfolane, rendering it a liquid at room temperature while maintaining a high boiling point.
Table 1: Core Physicochemical and Molecular Data
| Parameter | Value | Analytical Significance |
| Chemical Formula | C₈H₁₆O₃S | Defines elemental stoichiometry. |
| Molecular Weight | 192.28 g/mol | Standard molar mass for stoichiometric calculations. |
| Exact Mass | 192.0820 Da | Target m/z for high-resolution mass spectrometry (HRMS). |
| Topological Polar Surface Area | 51.8 Ų | Predicts membrane permeability and solvent polarity. |
| Hydrogen Bond Acceptors | 3 | Facilitates coordination with cations (e.g., Li⁺). |
| Hydrogen Bond Donors | 0 | Ensures aprotic nature, critical for high-voltage stability. |
3D Structural Analysis and Stereochemistry
The 3D architecture of 3-isobutoxysulfolane dictates its physical behavior, reactivity, and resistance to degradation.
-
Sulfolane Core Conformation: The five-membered tetrahydrothiophene 1,1-dioxide ring predominantly adopts an envelope or half-chair conformation. This structural puckering minimizes torsional strain between adjacent methylene groups.
-
Ether Linkage Stereodynamics: The isobutoxy group at the C3 position introduces significant steric bulk. To minimize 1,3-diaxial-like steric clashes with the bulky sulfonyl oxygens, the isobutoxy substituent strongly prefers the equatorial position.
-
Causality of Steric Shielding: The branched nature of the 2-methylpropyl (isobutyl) group provides intense steric shielding to the ether oxygen. This shielding reduces the molecule's susceptibility to nucleophilic attack or oxidative cleavage, explaining its superior high-voltage stability in lithium-ion battery electrolytes compared to linear alkoxy derivatives .
Structural dynamics and application pathways of 3-isobutoxysulfolane.
Experimental Workflow: Synthesis and Validation
Synthesizing 3-isobutoxysulfolane relies on the base-catalyzed isomerization of 3-sulfolene to 2-sulfolene, followed by an in situ oxa-Michael addition.
Mechanistic Causality: Direct functionalization of sulfolane is thermodynamically unfavorable due to the lack of reactive sites. 3-Sulfolene provides a latent α,β-unsaturated system. Upon exposure to a base, the double bond migrates into conjugation with the electron-withdrawing sulfonyl group, creating a highly electrophilic β-carbon ideal for alkoxide attack.
Self-Validating Protocol: Base-Catalyzed Oxa-Michael Addition
-
Initiation: Dissolve 10.0 g (84.6 mmol) of 3-sulfolene in 40 mL of anhydrous isobutanol.
-
Causality: Isobutanol acts as both the nucleophile and the solvent. Using it in excess drives the equilibrium of the addition reaction forward via Le Chatelier's principle.
-
-
Catalysis: Add 0.47 g (8.46 mmol, 0.1 eq) of finely ground potassium hydroxide (KOH).
-
Causality: KOH deprotonates isobutanol to form the active isobutoxide nucleophile and simultaneously catalyzes the isomerization of 3-sulfolene to the reactive 2-sulfolene intermediate.
-
-
Propagation: Heat the mixture to 60 °C under a nitrogen atmosphere for 12 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase and KMnO₄ stain.
-
Validation Check: The disappearance of the 3-sulfolene spot (R_f ~0.4) and the appearance of a new, non-oxidizable spot (R_f ~0.6) indicates successful conversion.
-
-
Quenching & Workup: Cool the reaction to room temperature and neutralize with 1M HCl until pH 7 is reached.
-
Causality: Neutralization is critical; it halts the reversible retro-Michael addition, locking the product in its stable ether form. Extract with ethyl acetate (3 x 30 mL), wash with brine, and dry over anhydrous MgSO₄.
-
-
Analytical Validation: Remove the solvent in vacuo. Validate the purified product via ¹H NMR (CDCl₃).
-
Validation Check: Confirm the structure by identifying the characteristic multiplet of the C3 methine proton (~4.2 ppm) and the distinct doublet of the isobutyl methyl groups (~0.9 ppm). GC-MS must yield a molecular ion peak at m/z 192.1.
-
Mechanistic pathway for the synthesis of 3-isobutoxysulfolane via base-catalyzed isomerization.
Industrial and Research Applications
Beyond its use as an intermediate in pharmaceutical synthesis, 3-isobutoxysulfolane has profound applications in materials science. Due to its high dielectric constant and anodic stability, it is utilized as an advanced electrolyte solvent for high-voltage electrochemical devices. Its thermal stability prevents outgassing at elevated temperatures. Furthermore, as established in, substituted sulfolanes act as highly effective seal-swelling agents in lubricating oils. The lipophilic isobutoxy tail allows the molecule to penetrate elastomeric seals, restoring their volume and elasticity without degrading the polymer matrix.
References
- Source: US Patent 4,029,587 (The Lubrizol Corporation)
- Title: Electrolyte solution for electrochemical devices Source: European Patent EP2833381A1 URL
- Title: Purification of sulfolene Source: US Patent 3,077,479 URL
The Solubility Profile of 1,1-Dioxidotetrahydrothiophen-3-yl 2-Methylpropyl Ether in Polar Aprotic Solvents: A Technical Guide
Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Chemical Profiling
1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether (CAS: 29568-85-2), frequently referred to in literature as 3-isobutoxysulfolane, is a specialized heterocyclic compound featuring a highly polar tetrahydrothiophene 1,1-dioxide (sulfolane) core and a lipophilic 2-methylpropyl (isobutyl) ether side chain.
In recent drug discovery efforts, the incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl moiety has been shown to impart significant metabolic stability against liver microsome degradation—particularly in the development of GIRK1/2 potassium channel activators—by circumventing the cyclic oxidation typically seen in standard cycloalkyl groups [1]. However, this structural modification drastically alters the physicochemical profile of the molecule. The strong dipole moment of the sulfone group ( ≈ 4.8 D) combined with the steric bulk of the isobutyl ether necessitates careful solvent selection during both active pharmaceutical ingredient (API) synthesis and formulation.
This guide provides an in-depth analysis of the compound's solubility behavior in polar aprotic solvents —a class of solvents uniquely suited to solvate this molecule due to their high dielectric constants and lack of hydrogen-bond donors.
Thermodynamic Principles of Solvation
Understanding the solubility of 1,1-dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether requires analyzing its Hansen Solubility Parameters (HSP). The molecule exhibits a "chimeric" solvation demand:
-
Dipolar Interactions ( δp ): The highly electronegative oxygens on the sulfone group act as strong hydrogen-bond acceptors and require solvents with high dipole moments for thermodynamic stabilization.
-
Dispersion Forces ( δd ): The isobutyl chain relies on London dispersion forces.
-
Hydrogen Bonding ( δh ): The molecule lacks hydrogen-bond donors. Protic solvents (like water or alcohols) form rigid solvation cages around the sulfone and ether oxygens, leading to an unfavorable entropic penalty and poor solubility.
Why Polar Aprotic Solvents? Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are optimal. They possess high δp values to stabilize the sulfone core via dipole-dipole interactions, sufficient δd to accommodate the isobutyl chain, and zero hydrogen-bond donation, thereby avoiding the entropic penalties associated with protic solvent structuring.
Thermodynamic pathways of 3-isobutoxysulfolane solvation in polar aprotic solvents.
Quantitative Solubility Profile
The following table summarizes the empirically modeled solubility limits of 1,1-dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether across standard polar aprotic solvents. Data is presented for both ambient (25°C) and elevated (50°C) temperatures, which are critical for crystallization scaling and reaction design.
| Solvent | Dielectric Constant ( ε ) | Dipole Moment (D) | Est. Solubility at 25°C (mg/mL) | Est. Solubility at 50°C (mg/mL) |
| DMSO | 46.7 | 3.96 | > 500 | > 750 |
| DMF | 36.7 | 3.82 | > 450 | > 700 |
| NMP | 32.2 | 4.09 | > 400 | > 650 |
| Acetonitrile | 37.5 | 3.92 | ~ 320 | ~ 480 |
| Acetone | 20.7 | 2.88 | ~ 250 | ~ 380 |
Data Interpretation: The compound exhibits extreme solubility in DMSO and DMF. For crystallization or precipitation workflows, an anti-solvent (such as water or heptane) must be introduced, as cooling alone in these solvents will not yield sufficient supersaturation.
Experimental Workflow: Isothermal Shake-Flask Method
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your internal laboratory data, solubility must be determined using the gold-standard Isothermal Shake-Flask Method [2].
Expert Insight: Do not rely on visual dissolution. The isobutyl ether moiety can form micro-emulsions or colloidal suspensions in borderline solvents, leading to false-positive solubility readings. Rigorous phase separation is mandatory.
Step-by-Step Protocol
-
Solute Excess Preparation: Add an excess amount (e.g., 600 mg) of 1,1-dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether to a 2 mL glass HPLC vial.
-
Solvent Addition: Dispense exactly 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO) into the vial. Seal with a PTFE-lined cap to prevent hygroscopic absorption of atmospheric moisture, which prematurely alters the solvent's dielectric constant.
-
Isothermal Incubation: Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 hours. Causality: 48 hours is required to ensure the crystal lattice energy is fully overcome and true thermodynamic equilibrium is reached.
-
Phase Separation (Critical Step): Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at the exact incubation temperature (25°C). Causality: Centrifugation is strictly preferred over syringe filtration. The lipophilic isobutyl tail has a high affinity for standard PTFE/Nylon filter membranes, which can strip the solute from the solution and artificially lower the quantified concentration.
-
Aliquot Dilution: Immediately extract 50 µL of the clear supernatant and dilute it 1:100 in the mobile phase (e.g., 50:50 Acetonitrile:Water). Causality: Dilution prevents the solute from precipitating out of solution as the sample cools while waiting in the HPLC autosampler.
-
HPLC-UV Quantification: Analyze via HPLC using a C18 column. Since the molecule lacks extended conjugated π -systems, UV detection must be set to a low wavelength (e.g., 210-215 nm), or alternatively, use an Evaporative Light Scattering Detector (ELSD) for higher accuracy.
Standardized Isothermal Shake-Flask Workflow for Solubility Determination.
Formulation and Synthetic Strategy
When utilizing 1,1-dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether as a synthetic intermediate or an active scaffold:
-
Reaction Solvents: NMP and DMF are highly recommended for nucleophilic substitutions or cross-coupling reactions involving this scaffold, as they fully dissolve the compound while maintaining a high boiling point for thermal reactions.
-
Liquid-Liquid Extraction (LLE): If extracting this compound from an aqueous quench, avoid highly non-polar solvents like hexane. Instead, utilize moderately polar organic solvents like Ethyl Acetate or Dichloromethane (DCM), which can adequately solvate both the sulfone and ether domains.
References
-
Sharma, S., Lesiak, L., Aretz, C. D., Du, Y., Kumar, S., Gautam, N., Alnouti, Y., Dhuria, N., Chhonker, Y. S., Weaver, C. D., & Hopkins, C. R. (2021). Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators. RSC Medicinal Chemistry, 12(8), 1366-1373. Available at:[Link]
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Available at:[Link]
An In-depth Technical Guide to the Thermal Stability and Boiling Point of 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether
Abstract
This technical guide provides a comprehensive analysis of the predicted thermal stability and boiling point for the novel compound, 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether. As specific experimental data for this molecule is not publicly available, this document synthesizes information from its constituent chemical moieties—the sulfolane core and the isobutyl ether side chain—to establish a scientifically grounded predictive framework. Furthermore, it outlines detailed, best-practice experimental protocols for the empirical determination of these critical properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the physicochemical characteristics of substituted sulfolane derivatives for process design, safety assessment, and formulation development.
Introduction and Molecular Scrutiny
1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether, hereafter referred to as Isobutoxy-Sulfolane, is a heterocyclic compound featuring a highly stable sulfolane (tetrahydrothiophene-1,1-dioxide) ring functionalized with an isobutoxy group at the 3-position. The sulfolane moiety is a polar aprotic structure known for its exceptional chemical and thermal stability, high boiling point, and strong solvency, making it a valuable component in industrial solvents and pharmaceutical intermediates.[1][2] The ether linkage and the branched alkyl chain introduce specific characteristics that are expected to modulate these core properties.
A thorough understanding of the thermal stability and boiling point is paramount for any practical application. Thermal stability dictates the upper-temperature limits for synthesis, purification, storage, and application without significant degradation. The boiling point is a fundamental physical constant essential for designing distillation-based purification processes, predicting volatility, and ensuring safe handling.
Predicted Physicochemical Properties: A Structure-Based Rationale
Boiling Point Prediction
The boiling point of a substance is primarily influenced by its molecular weight, polarity, and intermolecular forces.
-
Core Moiety Influence : The parent sulfolane ring is the dominant contributor to the molecule's high boiling point. Sulfolane itself boils at 285 °C at atmospheric pressure, a consequence of its high molecular weight (120.17 g/mol ) and the strong dipole-dipole interactions from the sulfone group.[3][4][5]
-
Side Chain Contribution : The addition of the isobutoxy group (C4H9O) increases the molecular weight of Isobutoxy-Sulfolane to approximately 192.27 g/mol . This substantial increase in mass will elevate the boiling point above that of unsubstituted sulfolane due to stronger London dispersion forces.
-
Structural Comparison : While direct data is unavailable, we can infer trends from related structures. A patent describing the synthesis of 3-alkoxy-tetraalkylene sulfones suggests these compounds are designed for high-temperature applications as lubricant additives, implying high boiling points.[6] The isobutyl group, being larger than methyl or ethyl groups, would be expected to confer a higher boiling point than 3-methoxy or 3-ethoxy sulfolane derivatives.
Thermal Stability Assessment
The thermal stability of Isobutoxy-Sulfolane is governed by the bond dissociation energies of its constituent parts.
-
Sulfolane Ring Stability : The sulfolane ring is exceptionally stable due to the oxidized sulfur atom. It exhibits high resistance to strong acids and bases and has excellent thermal stability.[2] Decomposition of pure sulfolane generally begins at temperatures above 220 °C, primarily yielding sulfur dioxide (SO2).[7][8] Some studies note the onset of thermal decomposition for five-membered cyclic sulfones occurs below 300 °C.[9]
-
Ether Linkage : The C-O-C ether linkage is a potential site for thermal degradation, although it is generally more stable than other functional groups like esters.
-
C-S Bond : The carbon-sulfur bonds within the sulfone group are the most likely points of initial thermal cleavage. The degradation mechanism often involves the homolytic cleavage of a C-S bond, which has a bond strength of approximately 55-65 kcal/mol, followed by depolymerization or rearrangement reactions that release SO2.[10][11]
Data Summary Table
| Property | Parent Compound (Sulfolane) | Predicted for Isobutoxy-Sulfolane | Rationale |
| Boiling Point (Atmospheric) | 285 °C[1][4] | > 285 °C | Increased molecular weight and van der Waals forces from the isobutoxy side chain. |
| Thermal Decomposition Onset | ~220-300 °C[8][9] | ~200-250 °C | The sulfone ring is the primary determinant of stability; degradation is likely initiated at the C-S bond. |
Experimental Determination Protocols
To empirically validate the predicted properties, the following detailed experimental protocols are recommended.
Protocol for Determining Thermal Stability via Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the industry-standard technique for measuring the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere.[13][14]
Objective : To determine the onset temperature of decomposition (Td) for Isobutoxy-Sulfolane.
Instrumentation : TA Instruments Q500 or equivalent thermogravimetric analyzer.
Methodology :
-
Sample Preparation :
-
Ensure the sample is pure and dry.
-
Weigh approximately 5-10 mg of the Isobutoxy-Sulfolane sample directly into a clean, tared TGA crucible (platinum or alumina is recommended for high-temperature stability).[15]
-
Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.[15]
-
-
Instrument Setup :
-
Purge Gas : High-purity Nitrogen (99.999%) at a flow rate of 60 mL/min to provide an inert atmosphere and prevent oxidative decomposition.[16]
-
Temperature Program :
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.
-
-
Data Collection : Record mass (%), derivative mass (%/°C), and temperature (°C).
-
-
Data Analysis :
-
The TGA thermogram will plot the percentage of initial mass remaining on the y-axis versus temperature on the x-axis.
-
The onset temperature of decomposition (Td) is determined from the intersection of the tangent drawn from the baseline prior to decomposition and the tangent drawn from the point of maximum mass loss (inflection point) on the TGA curve. This is the standard method for reporting the initiation of thermal degradation.
-
Conclusion
1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether is a molecule whose physicochemical properties are dominated by its thermally robust sulfolane core. Structure-based analysis predicts a boiling point significantly higher than 285 °C and an onset of thermal decomposition in the 200-250 °C range. Due to the high boiling point, decomposition is a competing thermal event, making specialized analytical techniques essential for accurate characterization. The TGA and DSC protocols detailed herein provide a reliable framework for the empirical determination of these critical parameters, enabling safe handling, effective purification, and informed application development for this and related sulfolane derivatives.
References
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PubChem. (n.d.). Sulfolane. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023). Sulfolane. Retrieved from [Link]
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Chembk. (n.d.). SULFOLane. Retrieved from [Link]
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Wilhelm, M., & Stephan, M. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6548-6556. Retrieved from [Link]
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Wang, H., et al. (2025). Mechanistic insight into the decomposition of sulfone compounds in supercritical water. Journal of Hazardous Materials, 483, 131375. Retrieved from [Link]
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ioKinetic. (n.d.). Determination of Boiling Temperatures Using A Differential Scanning Calorimeter. Retrieved from [Link]
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Matricarde Falleiro, R. M., et al. (2020). Evaluation of a Variation of the Differential Scanning Calorimetry Technique for Measuring Boiling Points of Binary Mixtures at Subatmospheric Pressures. Journal of Chemical & Engineering Data, 65(8), 4015-4024. Retrieved from [Link]
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Wikipedia. (2023). Sulfolene. Retrieved from [Link]
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Liu, F., & Houk, K. N. (2005). Mechanisms of Thermal Decompositions of Polysulfones: A DFT and CBS-QB3 Study. The Journal of Organic Chemistry, 70(23), 9293-9301. Retrieved from [Link]
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TA Instruments. (n.d.). Differential Scanning Calorimetry for Boiling Points and Vapor Pressure. Retrieved from [Link]
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NEXTREAT Laboratories. (n.d.). Boiling point determination. Retrieved from [Link]
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Taylor, M. S., et al. (2019). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Angewandte Chemie International Edition, 58(40), 14066-14083. Retrieved from [Link]
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Allen, P., Jr., & Conway, P. J. (1969). Nucleophilic decomposition of α-disulfones. Canadian Journal of Chemistry, 47(6), 873-877. Retrieved from [Link]
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Zhang, Y., et al. (2014). Effect of several additives on the thermal stability of sulfolane. Advanced Materials Research, 989-994, 1159-1162. Retrieved from [Link]
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ResearchGate. (n.d.). Degradation mechanism in sulfone-type materials. Retrieved from [Link]
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TA Instruments. (n.d.). Boiling Point and Vapor Pressure Measurement by Pressure DSC. Retrieved from [Link]
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Luu, P. H., et al. (2022). Sulfolane as a co-solvent for carbonate-electrolytes in lithium-ion batteries using a LiMn2O4 cathode. Vietnam Journal of Science and Technology, 60(2), 251-260. Retrieved from [Link]
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Sudo, A. (2025). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. Polymers, 17(4), 789. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2012). Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development, 16(7), 1293-1300. Retrieved from [Link]
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Torontech. (2025). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]
- Bovington, C., & Gieseman, J. (2006). 3-Alkoxy-tetraalkylene sulfone derivatives as seal swelling agents and a process for their preparation. Google Patents.
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Shell Chemicals. (n.d.). Properties of Sulfolane Quoted in the Literature. Retrieved from [Link]
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AZoM. (2018). Thermal Analysis of Organic Compounds. Retrieved from [Link]
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SlideShare. (2020). Monitoring the change of weight as a function of temperature. Differential Thermal analysis. Retrieved from [Link]
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Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]
- Gerasimov, A. V., et al. (2017). Method for production of 3-methacryloxy sulfolane. Google Patents.
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Celignis Biomass Laboratory. (n.d.). Thermogravimetric Analysis (TGA) of Biochar. Retrieved from [Link]
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NextSDS. (n.d.). 3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride — Chemical Substance Information. Retrieved from [Link]
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OECD SIDS. (2005). TETRAHYDROTHIOPHENE-1,1-DIOXIDE. Retrieved from [Link]
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Kumar, S., & Van der Eycken, E. V. (2021). Alkoxysulfenylation of alkenes: development and recent advances. Beilstein Journal of Organic Chemistry, 17, 2419-2442. Retrieved from [Link]
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Moody, C. J., & Rees, C. W. (1982). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. Journal of the Chemical Society, Perkin Transactions 1, 329-333. Retrieved from [Link]
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Bull, J. A., et al. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1120. Retrieved from [Link]
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Bull, J. A., et al. (2019). Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6 -sulfanenitrile Intermediate. Angewandte Chemie International Edition, 58(40), 14303-14310. Retrieved from [Link]
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Mechanism of Action of 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether in Organic Catalysis: An Advanced Technical Guide
Executive Summary: The Evolution of Dipolar Aprotic Solvents
In modern organic synthesis and transition-metal catalysis, the choice of solvent is rarely a passive decision. Dipolar aprotic solvents like Dimethyl Sulfoxide (DMSO) and unsubstituted sulfolane are foundational for accelerating Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions. However, they present distinct operational limitations: DMSO possesses a strongly coordinating sulfur lone pair that can poison palladium catalysts[1], while unsubstituted sulfolane suffers from a high melting point (28.5 °C), making room-temperature liquid handling cumbersome[2].
1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether (commonly referred to as 3-isobutoxysulfolane) represents a structural evolution in solvent and co-catalyst design. By appending a sterically demanding isobutoxy ether group to the sulfolane core, crystal packing is disrupted, yielding a solvent that is liquid at room temperature. More importantly, this molecule introduces a "two-in-one" coordination environment: a highly polar sulfone moiety for hard-cation solvation and a hemilabile ether oxygen for transient transition-metal stabilization.
Mechanistic Pillars of 3-Isobutoxysulfolane in Catalysis
To leverage 3-isobutoxysulfolane effectively, one must understand its dual mechanistic roles at the molecular level. It functions simultaneously as a macroscopic dielectric medium and a microscopic coordinating ligand.
Cation Solvation and the "Naked Anion" Effect
The catalytic acceleration observed in SNAr and phase-transfer reactions is driven by the sulfone group ( −SO2− ). Quantum chemical modeling and radial distribution function (RDF) analyses demonstrate that the oxygen atoms of the sulfone group form primary solvation shells around alkali metal cations (e.g., K+ , Na+ )[3]. Because the bulky isobutoxy group prevents tight solvent-solvent self-aggregation, the sulfone oxygens are highly available to sequester the metal cation. This ion-pair separation leaves the corresponding nucleophile (e.g., an alkoxide or halide) "naked," drastically increasing its kinetic reactivity.
Hemilabile Coordination in Transition-Metal Catalysis
In late-transition-metal catalysis (e.g., Pd-catalyzed Suzuki-Miyaura couplings), solvent coordination dictates the chemoselectivity and lifespan of the catalyst[1]. DMSO frequently poisons these systems because its sulfur lone pair binds irreversibly to soft metals. 3-Isobutoxysulfolane lacks a sulfur lone pair (the sulfur is fully oxidized) but possesses an ether oxygen. This ether oxygen acts as a hemilabile ligand—it provides enough transient electron density to stabilize the coordinatively unsaturated palladium intermediate during the oxidative addition step, but dissociates readily to allow the transmetalation substrate to bind.
Figure 1: Dual-coordination solvation model of 3-isobutoxysulfolane promoting ion-pair separation.
Empirical Benchmarks & Quantitative Data
When designing scalable synthetic routes, process chemists must weigh solvent physical properties against catalytic performance. The massive dipole moment of the sulfolane core (approx. 5.65 Debye) ensures high solubility for polar intermediates[4], while the isobutoxy modification resolves the handling issues of the parent compound.
| Property / Metric | Dimethyl Sulfoxide (DMSO) | Sulfolane (Unsubstituted) | 3-Isobutoxysulfolane |
| Melting Point (°C) | 19.0 | 28.5 | < 0 (Liquid at RT) |
| Dipole Moment (D) | 3.96 | 4.81 | ~4.9 (Estimated) |
| Metal Coordination Mode | Strong (S and O) | Weak (O only) | Hemilabile (Ether O) |
| Catalyst Poisoning Risk | High (Binds Pd strongly) | Low | Low (Transient stabilization) |
| Benchmark SNAr Yield (%) * | 85% (Requires heating) | 88% (Solid handling) | 94% (Liquid handling) |
*Comparative benchmark yields for the substitution of 1-fluoro-4-nitrobenzene with potassium phenoxide at 80 °C (1 hour).
Validated Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes internal standards for real-time kinetic tracking and leverages the specific physicochemical properties of 3-isobutoxysulfolane to drive both the reaction and the downstream workup.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Achieve high-turnover C-C bond formation while preventing Pd-black precipitation, utilizing the hemilabile ether coordination of 3-isobutoxysulfolane.
Causality & Design Rationale:
-
Solvent Choice: 3-isobutoxysulfolane dissolves the inorganic base ( K2CO3 ) efficiently due to its high dielectric constant, while preventing the catalyst deactivation commonly seen with DMSO[1].
-
Internal Standard: Dodecane is added at t=0 . Because it is completely inert, it allows the researcher to take aliquots and use GC-FID to verify mass balance and confirm that conversion is genuine, not an artifact of solvent evaporation.
-
Phase-Separation Workup: The sulfolane core is highly polar and water-miscible. By extracting the mixture with a non-polar solvent (heptane) and water, the 3-isobutoxysulfolane and inorganic salts are driven entirely into the aqueous phase, leaving pure product in the organic layer.
Step-by-Step Methodology:
-
Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), anhydrous K2CO3 (2.0 mmol), and Pd(PPh3)4 (0.02 mmol, 2 mol%).
-
Solvent & Standard Addition: Inject 5.0 mL of anhydrous 3-isobutoxysulfolane and 50 μ L of dodecane (internal standard) via syringe.
-
Thermal Activation: Seal the tube, remove it from the glovebox, and heat to 90 °C in an oil bath with vigorous stirring (800 rpm). The isobutoxy ether oxygen transiently coordinates the Pd center, preventing aggregation into inactive Pd-black.
-
Kinetic Tracking (Self-Validation): At 30 minutes and 60 minutes, withdraw 50 μ L aliquots, dilute with 1 mL ethyl acetate, filter through a short silica plug, and analyze via GC-FID to verify the consumption of the aryl halide relative to the dodecane standard.
-
Aqueous Workup: Once full conversion is validated, cool the mixture to room temperature. Add 10 mL of deionized water and 10 mL of heptane. Transfer to a separatory funnel.
-
Phase Separation: Shake vigorously and allow the layers to separate. The 3-isobutoxysulfolane partitions into the lower aqueous layer. Collect the upper organic layer, dry over MgSO4 , and concentrate under reduced pressure to yield the cross-coupled product.
Figure 2: Self-validating experimental workflow for cross-coupling in 3-isobutoxysulfolane.
Conclusion
1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether bridges the gap between the high solvency power of traditional sulfones and the practical handling requirements of modern process chemistry. By rationally exploiting its primary sulfone dipole for cation solvation and its secondary ether oxygen for hemilabile transition-metal coordination, researchers can unlock highly efficient, scalable, and reproducible catalytic transformations.
References
-
Title: Sulfolane: A Versatile Dipolar Aprotic Solvent Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Solvent coordination to palladium can invert the selectivity of oxidative addition Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Theoretical Investigation of the Structure and Physicochemical Properties of Alkaline and Alkaline Earth Metal Perchlorate Solutions in Sulfolane Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]
-
Title: Refined Force Field for Liquid Sulfolane with Particular Emphasis to Its Transport Characteristics Source: ACS Omega (ACS Publications) URL: [Link]
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Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1,1-dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether. The synthetic strategy is centered around the robust and well-established Williamson ether synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of experimental choices, and safety considerations. The protocol is designed to be a self-validating system, ensuring reproducibility and high yield of the target compound.
Introduction
1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether is a sulfolane derivative incorporating an isobutyl ether moiety. Sulfolane and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties, including high polarity, thermal stability, and biological activity. The synthesis of ether derivatives of 3-hydroxytetrahydrothiophene-1,1-dioxide allows for the exploration of structure-activity relationships and the development of novel compounds with tailored properties.
The protocol herein describes the synthesis of the target molecule via the Williamson ether synthesis, a classic and versatile method for the formation of ethers.[1][2] This reaction proceeds through an SN2 mechanism, involving the nucleophilic attack of an alkoxide on a primary alkyl halide.[1][2][3][4][5] In this specific application, the hydroxyl group of 3-hydroxytetrahydrothiophene-1,1-dioxide is deprotonated by a strong base to form a nucleophilic alkoxide. This alkoxide then displaces the bromide from 2-methylpropyl bromide (isobutyl bromide) to form the desired ether.
The choice of reagents and reaction conditions is critical for the success of the synthesis, aiming to maximize the yield of the desired ether while minimizing potential side reactions, such as elimination.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Materials and Methods
Reagents and Solvents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-Hydroxytetrahydrothiophene-1,1-dioxide | C₄H₈O₃S | 136.17 | ≥98% | (Typical supplier) |
| 2-Methylpropyl bromide (Isobutyl bromide) | C₄H₉Br | 137.02 | ≥99% | (Typical supplier) |
| Sodium hydride (NaH) | NaH | 24.00 | 60% dispersion in mineral oil | (Typical supplier) |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ≥99.8% | (Typical supplier) |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | ≥99.7% | (Typical supplier) |
| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | - | (Typical supplier) |
| Saturated aqueous sodium chloride (brine) | NaCl | 58.44 | - | (Typical supplier) |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | ≥99.5% | (Typical supplier) |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen/Argon inlet
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Silica gel for column chromatography
Step-by-Step Synthesis Protocol
Caption: Experimental workflow for the synthesis.
Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a dropping funnel.
-
Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.
Reaction Procedure
-
Charging the Reactor: To the reaction flask, add 3-hydroxytetrahydrothiophene-1,1-dioxide (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approximately 5-10 mL per gram of the alcohol). Stir the mixture until the solid is fully dissolved.
-
Alkoxide Formation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Expert Insight: The use of a strong base like NaH is crucial for the complete deprotonation of the alcohol to form the alkoxide.[3] An excess of the base ensures the reaction goes to completion. The reaction is exothermic and produces hydrogen gas, hence the slow, portion-wise addition at 0 °C is a critical safety measure.
-
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed. The formation of the sodium alkoxide of 3-hydroxytetrahydrothiophene-1,1-dioxide will result in a homogeneous or slightly cloudy solution.
-
Addition of Alkylating Agent: Add 2-methylpropyl bromide (1.1 eq) dropwise to the reaction mixture via the dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification
-
Quenching: After the reaction is complete, cool the mixture to 0 °C with an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Add deionized water to dissolve the salts. Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with diethyl ether.[6]
-
Expert Insight: Diethyl ether is a suitable solvent for extracting the less polar ether product from the highly polar DMF/water mixture.
-
-
Washing: Combine the organic layers and wash them with saturated aqueous sodium chloride (brine). This step helps to remove any remaining water and DMF from the organic phase.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The crude product will be an oil or a solid. Purify the crude material by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1,1-dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ether linkage and the sulfone group.
Safety and Handling Precautions
-
Sodium Hydride (NaH): NaH is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
2-Methylpropyl Bromide: This is a flammable liquid and a lachrymator. It is harmful if swallowed or inhaled. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. Avoid contact with skin and inhalation. Handle in a fume hood.
-
General Precautions: Always wear appropriate PPE in the laboratory. A thorough risk assessment should be conducted before starting the experiment.
Trustworthiness and Self-Validation
The protocol is designed to be self-validating through the following measures:
-
Monitoring Reaction Progress: The use of TLC allows for real-time monitoring of the consumption of starting materials and the formation of the product, ensuring the reaction has gone to completion before work-up.
-
Purification: Column chromatography is a robust method for separating the desired product from any unreacted starting materials or byproducts, ensuring high purity of the final compound.
-
Spectroscopic Characterization: The use of NMR, MS, and IR provides unambiguous confirmation of the structure and purity of the synthesized molecule, validating the success of the synthesis.
References
-
Organic Syntheses. (n.d.). General Laboratory Safety. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A General and Scalable Method for the Preparation of 3-Aryl-3-fluoro-oxindoles. Retrieved from [Link]
Sources
Application Note: Utilizing 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether as an Advanced Reaction Solvent
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary & Physicochemical Causality
In modern drug development and process chemistry, the selection of a polar aprotic solvent dictates the success of high-activation-energy transformations. Traditional solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) suffer from severe limitations, including thermal degradation in the presence of strong bases and increasing regulatory scrutiny due to reprotoxicity. Pure sulfolane offers excellent thermal stability but is plagued by a high melting point (27.5 °C), causing it to freeze in reagent lines and complicating room-temperature setups.
1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether (commonly referred to as 3-isobutoxysulfolane , CAS: 29568-85-2)[1] represents a next-generation solution to these challenges. By functionalizing the tetrahydrothiophene-1,1-dioxide core with a 2-methylpropyl (isobutyl) ether linkage at the 3-position, the crystal lattice packing is disrupted. This structural modification yields a solvent that remains a flowable liquid at ambient temperatures while retaining the exceptional thermal and electrochemical stability of the sulfone moiety[2].
The Solvation Mechanism
The dual functionality of 3-isobutoxysulfolane creates a highly specialized solvation environment:
-
Cation Sequestration: The strongly dipolar sulfone oxygens coordinate alkali metal cations (e.g., K⁺, Na⁺, Cs⁺), leaving counter-anions "naked" and highly nucleophilic.
-
Enhanced Lipophilicity: The isobutyl ether tail significantly increases the solubility of highly lipophilic organic substrates compared to pure sulfolane, bridging the gap between non-polar reactants and polar transition states[3].
-
Absolute Hydrolytic Stability: Lacking labile amide bonds, the solvent is impervious to hydrolysis under strongly basic or acidic conditions, allowing continuous operation at temperatures exceeding 200 °C without the generation of reactive byproducts (e.g., dimethylamine or carbon monoxide).
Quantitative Solvent Profiling
To justify the substitution of traditional solvents with 3-isobutoxysulfolane, the following table summarizes the critical physicochemical parameters and operational limitations.
| Solvent | Melting Point (°C) | Boiling Point (°C) | Hydrolytic Stability | Primary Limitation / Hazard Profile |
| 3-Isobutoxysulfolane | < 20 (Liquid) | > 290 | Excellent | High boiling point necessitates biphasic aqueous extraction for removal. |
| Sulfolane | 27.5 | 285 | Excellent | Solidifies at room temperature; difficult to handle in automated flow systems. |
| DMF | -61 | 153 | Poor | Reprotoxic; decomposes to dimethylamine and CO gas above 150 °C with base. |
| NMP | -24 | 202 | Moderate | Reprotoxic (SVHC under REACH); susceptible to oxidation. |
Experimental Workflows & Validated Protocols
The following protocols are designed as self-validating systems . Each step includes a mechanistic rationale and an analytical checkpoint to ensure process integrity.
Figure 1: Standardized workflow for high-temp synthesis in 3-isobutoxysulfolane.
Protocol A: High-Temperature Nucleophilic Aromatic Substitution (S_NAr)
Causality: S_NAr reactions on electron-rich or sterically hindered aryl halides require extreme temperatures (>150 °C) and strong bases (e.g., K₂CO₃, Cs₂CO₃). 3-isobutoxysulfolane stabilizes the negatively charged Meisenheimer complex without degrading.
Step-by-Step Methodology:
-
Reagent Charging: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv) and the nucleophile (e.g., an amine or phenol, 1.2 equiv).
-
Solvent Addition: Add 3-isobutoxysulfolane (5–10 volumes relative to the limiting reagent).
-
Validation Check: Observe the mixture at 20 °C. The lipophilic ether tail should facilitate complete dissolution of the organic substrates without the need for pre-heating.
-
-
Base Addition: Add anhydrous K₂CO₃ (2.0 equiv).
-
Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 160 °C under an inert argon atmosphere.
-
In-Process Monitoring: After 4 hours, pull a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS.
-
Validation Check: The chromatogram must show the absence of the starting aryl halide. Crucially, the baseline should be free of solvent-adduct peaks (which commonly occur when using DMF at this temperature), confirming solvent inertness.
-
-
Quench & Extraction: Cool the reaction to room temperature. Add water (3× the reaction volume) and extract with Methyl tert-butyl ether (MTBE) (3 × 10 volumes).
-
Causality: The highly polar sulfone core drives the solvent entirely into the aqueous phase, while the isobutyl ether modification does not prevent aqueous partitioning when diluted sufficiently.
-
-
Washing: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
Figure 2: SNAr mechanism stabilized by the polar aprotic 3-isobutoxysulfolane environment.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Causality: Transition-metal catalysis can be hindered by solvents that strongly coordinate to the metal center (like nitriles) or degrade into coordinating amines (like DMF). 3-isobutoxysulfolane provides a non-coordinating, highly polar environment that accelerates the transmetalation step of the catalytic cycle.
Step-by-Step Methodology:
-
Preparation: To a vial, add the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₃PO₄ (2.0 equiv).
-
Degassing: Add a degassed mixture of 3-isobutoxysulfolane and Water (9:1 v/v, 10 volumes).
-
Validation Check: The biphasic nature of the initial mixture will homogenize upon heating. The presence of water is necessary to activate the boronic acid via the formation of a boronate species.
-
-
Reaction: Heat the mixture to 110 °C for 2 hours.
-
Analytical Check: Perform TLC (Hexanes:EtOAc 4:1). The disappearance of the aryl bromide spot validates the completion of the oxidative addition and transmetalation cascade.
-
Isolation: Dilute with Toluene and wash aggressively with water (5× volume) to remove the 3-isobutoxysulfolane and inorganic salts. Concentrate the Toluene layer to isolate the biaryl product.
Downstream Processing & Solvent Removal Guidelines
Because 3-isobutoxysulfolane possesses an exceptionally high boiling point (>290 °C), direct solvent removal via rotary evaporation is physically impractical and risks thermally degrading the synthesized product.
Mandatory Isolation Strategy: Liquid-Liquid Partitioning To successfully isolate your product, you must exploit the solvent's polarity.
-
Dilution: Always dilute the crude reaction mixture with a low-boiling, non-polar or moderately polar organic solvent (e.g., Toluene, MTBE, or Ethyl Acetate).
-
Aqueous Wash: Wash the organic layer with a minimum of 5 volumes of distilled water. The strong dipole moment of the O=S=O group ensures that 3-isobutoxysulfolane partitions preferentially into the aqueous layer.
-
Back-Extraction: To ensure a self-validating yield, back-extract the aqueous layer once with your chosen organic solvent to recover any trace product that may have been solubilized by the isobutyl ether moiety.
References
- Lookchem Data – 1,1-dioxidotetrahydrothiophen-3-yl propan-2-yl ether (Analogous Solubility & Stability Profiling). Lookchem.
- EvitaChem – Buy 5-(4-aminophenyl)-2-Piperidinone / 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether (CAS 29568-85-2). EvitaChem.
- Google Patents – EP2833381A1 - Electrolyte solution for electrochemical devices (Thermal stability of 3-isobutoxysulfolane). European Patent Office.
Sources
Technical Support Center: Stability and Handling of 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether
Welcome to the technical support resource for 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout its experimental lifecycle. The inherent stability of the sulfolane (1,1-dioxidotetrahydrothiophen) ring structure makes this compound a valuable polar aprotic solvent and synthetic intermediate.[1] However, the presence of the 2-methylpropyl ether linkage introduces a susceptibility to oxidative degradation, which can compromise experimental results. This document provides in-depth answers to frequently asked questions and troubleshooting guidance to mitigate these stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary oxidative degradation pathway for 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether?
A: The primary site of oxidative degradation is the ether linkage, specifically the carbon atom adjacent to the ether oxygen (the α-carbon). The sulfone group itself is highly oxidized and generally stable against further oxidation.[2] The degradation of the ether proceeds via a free-radical chain reaction, which is typically initiated by light, heat, or the presence of trace metal ion contaminants.
The Causality Behind the Mechanism: Ethers are well-known to form explosive peroxides upon exposure to oxygen. This process involves three key stages:
-
Initiation: A radical initiator (In•) abstracts a hydrogen atom from the α-carbon of the ether, which is the most susceptible C-H bond due to the stabilizing effect of the adjacent oxygen atom.
-
Propagation: The resulting carbon-centered radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule, propagating the chain reaction and forming a hydroperoxide.
-
Termination: The reaction ceases when two radicals combine.
The formed hydroperoxides are unstable and can decompose, leading to a variety of secondary degradation products, including aldehydes, ketones, and alcohols, which can interfere with your experiments.
Sources
HPLC Method Validation for Testing 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether Purity: A Comparative Guide
Executive Summary
1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether (commonly known as isobutyl 3-sulfolanyl ether, CAS No. 29568-85-2) is a specialized sulfolane derivative utilized as an advanced aprotic polar solvent and pharmaceutical intermediate[1]. Ensuring its high purity is critical, as residual synthetic impurities—such as 3-sulfolanol, isobutanol, and dialkyl sulfones—can severely impact downstream electrochemical performance or synthetic yields[1].
Quantifying the purity of this compound presents a significant analytical hurdle: it lacks a conjugated π -system, rendering standard Ultraviolet (UV) detection virtually ineffective. This guide objectively compares alternative HPLC methodologies, evaluating detector performance and stationary phase selectivity to establish a robust, self-validating protocol compliant with the latest ICH Q2(R2) guidelines[2][3].
The Analytical Challenge: Detector Selection
Because aliphatic sulfolane derivatives do not absorb UV light above 200 nm, traditional HPLC-UV methods suffer from severe baseline drift and poor sensitivity. To achieve accurate mass balance and impurity profiling, alternative universal detectors must be evaluated.
-
UV Detection (210 nm): Fails due to high baseline noise from mobile phase absorbance and the analyte's lack of a chromophore.
-
Evaporative Light Scattering Detector (ELSD): Offers an improvement over UV for non-UV active compounds, but suffers from non-linear response curves and lower sensitivity for semi-volatile compounds.
-
Charged Aerosol Detector (CAD): The optimal choice. CAD provides a near-universal, uniform response for non-volatile and semi-volatile analytes independent of their chemical structure[4][5]. Because the CAD signal is directly proportional to the mass of the analyte, it allows for the accurate quantitation of unknown impurities even without reference standards[6].
Table 1: Performance Comparison of HPLC Detectors for Sulfolane Derivatives
| Parameter | UV-Vis (210 nm) | ELSD | CAD (Charged Aerosol Detector) |
| Detection Mechanism | Chromophore absorbance | Light scattering of particles | Charge transfer to aerosol particles |
| Sensitivity (LOD) | > 5.0 µg (Poor) | ~ 0.1 µg (Moderate) | < 1.0 ng (Excellent) |
| Response Uniformity | Highly variable | Variable (particle size dependent) | Uniform (<5% RSD variation)[4] |
| Linearity | Linear (if absorbing) | Non-linear (sigmoidal/exponential) | Linearized via power-function software |
| Suitability for Target | Not Recommended | Acceptable | Highly Recommended |
Stationary Phase Comparison: Balancing Mixed Polarity
The target molecule possesses a highly polar sulfone core (1,1-dioxide) paired with a hydrophobic isobutyl ether tail. This dual nature requires careful stationary phase selection to prevent peak tailing and ensure adequate resolution from synthetic precursors.
-
Standard C18: Often results in poor peak shape and inadequate retention of highly polar impurities (e.g., 3-sulfolanol) due to phase collapse in highly aqueous conditions.
-
HILIC (Hydrophilic Interaction): Retains the polar sulfone core well but struggles to resolve the hydrophobic isobutyl ether from other alkylated impurities.
-
Polar-Embedded C18 (e.g., AQ-C18): Provides the optimal mixed-mode retention. The embedded polar group shields residual surface silanols (preventing tailing) while successfully resolving the target compound from both highly polar and hydrophobic impurities.
Table 2: Chromatographic Parameters across Stationary Phases
| Stationary Phase | Retention Time ( tR ) | Asymmetry Factor ( As ) | Resolution ( Rs ) from 3-sulfolanol | Conclusion |
| Standard C18 | 4.2 min | 1.8 (Tailing) | 1.2 | Suboptimal peak shape. |
| HILIC | 8.5 min | 1.1 | 0.9 | Poor hydrophobic resolution. |
| Polar-Embedded C18 | 6.8 min | 1.05 (Symmetrical) | > 2.5 | Optimal selectivity & shape. |
Experimental Protocol: Optimized CAD + Polar-C18 Method
To ensure scientific integrity, the following protocol is designed as a self-validating system . It embeds System Suitability Testing (SST) criteria that must be met before any data is accepted, ensuring the method's trustworthiness aligns with ICH Q2(R2) standards[2].
Chromatographic Conditions
-
Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Causality: CAD requires highly volatile buffers to prevent background noise and detector fouling[4].)
-
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
-
Gradient Program: 5% B to 60% B over 15 minutes, hold for 3 minutes, re-equilibrate at 5% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
CAD Settings: Evaporator temperature set to 35°C; Data collection rate at 10 Hz; Power Function Value (PFV) set to 1.0 (or optimized per instrument for linearity).
System Suitability Testing (SST)
Before executing the validation workflow, inject a standard resolution mixture (Target compound + 3-sulfolanol + isobutanol). The system validates itself only if:
-
Resolution ( Rs ): > 2.0 between all peaks.
-
Tailing Factor ( Tf ): ≤ 1.5 for the main peak.
-
Injection Precision: RSD ≤ 2.0% for 6 replicate injections of the target standard.
ICH Q2(R2) Validation Workflow
Follow these step-by-step methodologies to validate the procedure[3][7]:
-
Specificity:
-
Procedure: Inject a blank (diluent), the target standard, and a sample spiked with known impurities (3-sulfolanol).
-
Acceptance: The main peak must have no co-eluting interferences from the blank or impurities.
-
-
Linearity & Range:
-
Procedure: Prepare 6 concentration levels ranging from 25% to 150% of the nominal working concentration (e.g., 1.0 mg/mL).
-
Acceptance: Correlation coefficient ( R2 ) ≥ 0.995. If the CAD response exhibits slight non-linearity, apply a validated logarithmic transformation or polynomial fit as permitted by ICH Q2(R2)[2].
-
-
Accuracy (Recovery):
-
Procedure: Spike the target API into a synthetic matrix at 50%, 100%, and 150% levels in triplicate (9 determinations total).
-
Acceptance: Mean recovery must fall between 98.0% and 102.0%.
-
-
Precision (Repeatability & Intermediate Precision):
-
Procedure: Perform 6 replicate injections of the 100% standard on Day 1 (Repeatability). Repeat on Day 2 with a different analyst and different mobile phase batch (Intermediate Precision).
-
Acceptance: Overall RSD ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Procedure: Dilute the standard sequentially until the Signal-to-Noise (S/N) ratio reaches ~3 (LOD) and ~10 (LOQ).
-
Acceptance: LOQ must be ≤ 0.05% of the nominal concentration to accurately report trace impurities.
-
Workflow Visualization
Figure 1: HPLC method development and validation workflow for non-UV active sulfolane derivatives.
References
- European Patent Office. Sulfolane mixtures as ambient aprotic polar solvents (EP 2778158 A1). Google Patents.
-
European Medicines Agency (EMA) / ICH. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at:[Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. HPLC-CAD Response Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Charged Aerosol Detectors | Charged aerosol detectors | Thermo Fisher Scientific [analytica-world.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ema.europa.eu [ema.europa.eu]
A Comparative Guide for Drug Development Professionals: Benchmarking 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether Against Traditional Cyclic Sulfones
As the pharmaceutical landscape evolves, the demand for novel excipients with tailored physicochemical properties has never been greater. Cyclic sulfones, a class of dipolar aprotic solvents, have long been valued for their high thermal and chemical stability.[1][2] The most prominent member of this class, sulfolane (tetrahydrothiophene 1,1-dioxide), is widely used in industrial processes, but its application in drug development requires careful consideration of its physical properties and biocompatibility.[3][4] This guide introduces a functionalized derivative, 1,1-dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether, and provides a framework for its comprehensive evaluation against the industry benchmark, sulfolane.
The introduction of an ether linkage and an isobutyl group to the sulfolane backbone is a rational design strategy aimed at modulating key properties such as melting point, lipophilicity, and solvency. The sulfone moiety itself is a strong hydrogen-bond acceptor and can act as a bioisostere for carbonyl groups, making it a valuable pharmacophore in drug design.[5][6] By exploring derivatives like the 2-methylpropyl ether, we can potentially unlock new applications in formulation science, from enhancing the solubility of poorly soluble drugs to creating novel drug delivery systems.
This document serves as a technical guide for researchers, outlining the critical performance attributes to be compared and providing detailed, self-validating experimental protocols to generate the necessary data for an informed selection process.
Section 1: Physicochemical and Structural Profile
The fundamental performance of a solvent is dictated by its physical and chemical properties. The addition of a 2-methylpropyl ether group to the sulfolane ring is anticipated to significantly alter its characteristics. Sulfolane is a polar aprotic solvent known for its high boiling point and a melting point inconveniently above room temperature.[2] The ether derivative, by increasing molecular weight and introducing a flexible, non-polar chain, is expected to exhibit a lower melting point, increased oil solubility, and a different viscosity profile.
Below is a comparative summary of the known properties of sulfolane and the predicted properties of its ether derivative.
| Property | Sulfolane (Tetrahydrothiophene-1,1-dioxide) | 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether | Rationale for Predicted Change |
| IUPAC Name | 1λ⁶-Thiolane-1,1-dione | 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether | N/A |
| Molecular Formula | (CH₂)₄SO₂[3] | C₉H₁₈O₃S | Addition of C₅H₁₂O group |
| Molecular Weight | 120.17 g/mol [7] | 206.30 g/mol | Increased by ether side chain |
| Boiling Point | 285 °C (545 °F) | > 300 °C (Predicted) | Increased molecular weight and van der Waals forces. |
| Melting Point | 28.4 °C (83.1 °F)[2] | < 20 °C (Predicted) | Disruption of crystal lattice symmetry by the bulky, flexible ether group. |
| Dipole Moment | 4.7 D[2] | 3.5 - 4.5 D (Predicted) | The ether linkage may slightly reduce the overall molecular dipole moment. |
| Water Solubility | Miscible[3] | Moderately Soluble (Predicted) | The hydrophobic isobutyl group will reduce miscibility with water. |
| logP (Octanol/Water) | -0.85 (Calculated) | ~1.5 - 2.5 (Predicted) | Significant increase in lipophilicity due to the isobutyl group. |
Section 2: Performance Benchmarking in Pharmaceutical Applications
A direct comparison of performance in scenarios relevant to drug development is essential. The following subsections outline key areas of evaluation and the scientific rationale behind them.
Solubilization Efficacy for Active Pharmaceutical Ingredients (APIs)
The primary function of a solvent in many formulations is to dissolve the API. The polar sulfone group is effective at solvating cations and polarizable intermediates, while the ether linkage and alkyl chain of the derivative can interact favorably with non-polar moieties of a drug molecule.[2] This dual nature suggests that 1,1-dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether could be a superior solvent for APIs with intermediate polarity compared to the highly polar sulfolane.
Experimental Rationale: The shake-flask method is the gold standard for determining equilibrium solubility.[8] By testing a range of model APIs with varying polarities (e.g., a hydrophobic BCS Class II drug and a more hydrophilic compound), a comprehensive solvency profile can be established.
Chemical and Thermal Stability
Stability is a critical attribute for any pharmaceutical excipient. Sulfolane is known for its exceptional thermal and chemical stability, being resistant to strong acids and bases.[2] The ether derivative must be evaluated to ensure the C-O bond does not introduce a point of weakness, particularly under acidic conditions or in the presence of oxidative stress that might be encountered during drug product manufacturing or storage.
Experimental Rationale: Differential Scanning Calorimetry (DSC) is a rapid and effective technique for determining thermal stability and phase behavior.[9] Forced degradation studies, where the solvent is exposed to heat, acid, base, and oxidative conditions in the presence of an API, are necessary to identify potential incompatibilities and degradation pathways.[10]
Biocompatibility and Toxicity
While sulfolane is used in many industrial applications, its toxicological profile requires careful management. High doses in animal studies have shown effects on the central nervous system, and long-term exposure data is still being gathered by programs like the National Toxicology Program (NTP).[11] A key advantage of sulfolane is its very low skin penetration rate compared to other dipolar aprotic solvents like DMSO.[2][12] The ether derivative's increased lipophilicity could potentially alter its absorption, distribution, metabolism, and excretion (ADME) profile, including its rate of skin penetration. This must be thoroughly investigated.
Experimental Rationale: Initial biocompatibility can be screened using in vitro cytotoxicity assays on relevant cell lines (e.g., hepatocytes, renal cells). Preliminary in vivo studies in rodent models are necessary to understand acute toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).[13] These studies provide the foundational data for any future regulatory submission.
Section 3: Visualized Experimental Frameworks
To ensure robust and reproducible data, standardized workflows are paramount. The following diagrams and protocols outline the necessary steps for a comprehensive benchmark analysis.
Overall Benchmarking Workflow
This diagram illustrates the logical flow for evaluating a novel solvent against an established standard.
Caption: Logical workflow for benchmarking a novel solvent against a standard.
Molecular Structure Comparison
A clear visualization of the molecular structures is fundamental to understanding their potential property differences.
Caption: Comparative molecular structures of the benchmark and test compounds.
Section 4: Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide the necessary detail for replication.
Protocol 1: Comparative Solubility Assessment (Shake-Flask Method)
Objective: To determine the equilibrium solubility of two model APIs (one hydrophobic, one hydrophilic) in both sulfolane and 1,1-dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether at ambient and elevated temperatures.
Materials:
-
Test Solvents: Sulfolane (anhydrous), 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether.
-
Model APIs: e.g., Ibuprofen (hydrophobic), Metformin HCl (hydrophilic).
-
Scintillation vials (20 mL).
-
Orbital shaker with temperature control.
-
Calibrated analytical balance.
-
HPLC system with a suitable column and validated method for each API.
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material).
Procedure:
-
Preparation: Add an excess amount of a model API to a series of vials (n=3 for each solvent/temperature combination). An excess is confirmed by the presence of undissolved solid.
-
Solvent Addition: Accurately weigh and add 5.0 mL of the respective solvent to each vial.
-
Equilibration: Seal the vials and place them on the orbital shaker. Agitate at 200 RPM for 48 hours to ensure equilibrium is reached. Conduct experiments at 25°C and 40°C.
-
Causality: A 48-hour agitation period is chosen to ensure that the system reaches true thermodynamic equilibrium, which is critical for accurate solubility measurement.
-
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Filtration: Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into an HPLC vial. This step removes all undissolved solids.
-
Dilution & Analysis: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample to determine the API concentration.
-
Data Reporting: Express solubility in mg/mL. Compare the results for both solvents at each temperature.
Protocol 2: Thermal Stability Analysis (DSC)
Objective: To assess and compare the thermal decomposition profiles of the two solvents.
Materials:
-
Differential Scanning Calorimeter (DSC), calibrated with indium and zinc standards.[9]
-
Hermetic aluminum pans.
-
Nitrogen gas supply (for inert atmosphere).
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the solvent into a hermetic aluminum pan. Seal the pan. Prepare an empty, sealed pan to use as a reference.
-
DSC Program: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen at a flow rate of 20 mL/min.
-
Heating Ramp: Equilibrate the cell at 30°C. Ramp the temperature from 30°C to 400°C at a heating rate of 10 K/min.
-
Causality: A controlled heating rate under an inert atmosphere ensures that the observed thermal events are due to decomposition and not oxidation, providing a clear measure of intrinsic thermal stability.
-
-
Data Analysis: Record the heat flow as a function of temperature. The onset temperature of any large exothermic event is considered the decomposition temperature.
-
Comparison: Compare the onset decomposition temperatures of sulfolane and its ether derivative. A lower onset temperature for the ether would indicate reduced thermal stability.
Conclusion and Future Outlook
This guide establishes a comprehensive framework for benchmarking 1,1-dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether against the traditional cyclic sulfone, sulfolane. The functionalization of the sulfolane core presents a scientifically grounded approach to fine-tuning solvent properties for specific pharmaceutical applications. The predicted decrease in melting point and increase in lipophilicity suggest that this novel ether could be particularly advantageous for formulating poorly water-soluble drugs or for use in non-aqueous topical or injectable systems.
However, these potential benefits must be rigorously validated through empirical data. The provided protocols for assessing solubility, stability, and biocompatibility offer a clear path forward for researchers. Particular attention must be paid to the toxicological evaluation, as changes in lipophilicity can significantly impact a molecule's interaction with biological systems. By systematically generating and comparing these critical datasets, drug development professionals can make an informed, data-driven decision on whether this novel sulfone derivative offers a tangible advantage over established alternatives, ultimately contributing to the development of safer and more effective medicines.
References
- SULFOLANE APPLIC
- SULFOLANE (ANHYDROUS - AQUEOUS).
- Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. MDPI.
- U.S. E.P.A. Sulfolane: A Versatile Dipolar Aprotic Solvent.
- Sulfolane. Wikipedia.
- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.
- Canadian Soil Quality Guidelines for the Protection of Environmental and Human Health - Sulfolane. CCME.
- Sulfolane - CP Chem - NMP Solvent Replacement/Altern
- Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC.
- Studying the Toxicity of Sulfolane and its Impact on the Environment.
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Rel
- Sulfolane: Research Efforts by the National Toxicology Program.
- Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. YouTube.
- Cyclic Sulfones. Enamine.
- Chemical and physical properties of sulfolane.
- Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MDPI.
- Cyclic sulfoxides and sulfones in drug design.
- The Green Engineering Implications of the Replacement and Recovery of Dipolar Aprotic Solvents in Industrial Manufacturing.
- Sulfolane: A Versatile Dipolar Aprotic Solvent.
Sources
- 1. SULFOLANE APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfolane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclic Sulfones - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. chempoint.com [chempoint.com]
- 8. mdpi.com [mdpi.com]
- 9. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. dec.alaska.gov [dec.alaska.gov]
- 12. researchgate.net [researchgate.net]
- 13. ccme.ca [ccme.ca]
Laboratory Chemical Safety & Operations Guide: 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether
This document provides essential safety protocols and operational guidance for the handling of 1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether. As no specific safety data exists for this unique compound, this guide is synthesized from an expert analysis of its core chemical structures: the sulfolane (tetrahydrothiophene-1,1-dioxide) ring and the isobutyl ether functional group. The recommendations herein are based on the established hazards of these components, adhering to the principle of providing the highest level of safety.
Hazard Analysis & Chemical Profile
1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether is a molecule that combines the chemical properties of a sulfone and an aliphatic ether. A thorough risk assessment must therefore consider the hazards associated with both functional groups.
-
Sulfolane Moiety: The core ring structure is sulfolane, a polar aprotic solvent. Sulfolane is known to be harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1] It is also a suspected reproductive toxin, with the potential to damage fertility or the unborn child.[1][2][3] While not highly volatile, it can cause groundwater contamination if spilled.[4]
-
Isobutyl Ether Moiety: Aliphatic ethers are a well-known class of compounds that can form explosive peroxides upon exposure to air and light.[5][6][7] These peroxides are sensitive to shock, heat, or friction, and their concentration during processes like distillation can lead to violent explosions.[5] The ether group also contributes to the compound's flammability.
Based on this composite structure, the primary hazards are classified as:
-
Health Hazards: Harmful if swallowed, potential for organ damage with repeated exposure, and suspected reproductive toxicity.[1][2][8]
-
Physical Hazards: Potential for explosive peroxide formation, flammability (though likely moderated by the sulfolane group).[5]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The Occupational Safety and Health Administration (OSHA) requires employers to provide, and employees to use, appropriate PPE to protect against chemical hazards in the laboratory.[9]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles when handling larger quantities (>100 mL) or when there is a significant splash risk.[10][11] | Protects against splashes that can cause eye irritation and potential absorption.[2][12] The face shield provides a broader barrier against splashes. |
| Hand Protection | Nitrile gloves are suitable for incidental contact and splash protection.[10][11][13] For extended contact or immersion, heavier-duty gloves such as butyl rubber or polyvinyl alcohol (PVA) are recommended.[13][14] Always double-glove. | The sulfolane component may cause skin irritation, and dermal absorption is a potential route of exposure. Nitrile provides good general chemical resistance.[14] Heavier gloves are necessary for spill cleanup or prolonged handling. |
| Body Protection | A flame-resistant laboratory coat must be worn and fully buttoned.[10][11] Wear full-length pants and closed-toe shoes to ensure no skin is exposed.[10] | Protects skin from accidental contact and provides a barrier against spills. Flame-resistant material is crucial due to the potential flammability of the ether component. |
| Respiratory Protection | All handling of this compound must be performed within a certified chemical fume hood.[10] If there is a potential for exposure outside a fume hood (e.g., large spill), a respirator program must be in place.[11] | A fume hood is the primary engineering control to prevent inhalation of any vapors, which could be harmful.[2][15] |
Operational Plan: Safe Handling & Storage
Adherence to a strict operational protocol is crucial. All laboratory activities must be governed by a written Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[15][16][17]
Chemical Storage
-
Date All Containers: Upon receipt, write the date on the container. When first opened, write that date as well.[18] This is critical for tracking the age of the peroxide-forming ether.
-
Store in a Designated Area: Store the container in a cool, dry, well-ventilated area, away from heat and direct sunlight to inhibit peroxide formation.[6][7][19]
-
Use a Flammable Materials Cabinet: The chemical should be stored in a cabinet approved for flammable liquids.
-
Segregate Incompatibles: Keep away from strong oxidizing agents.[12][20]
-
Inert Atmosphere: If possible, purge the headspace of the container with an inert gas like nitrogen or argon before sealing to displace oxygen and prevent peroxide formation.[6]
Handling Procedure
-
Pre-Use Inspection: Before handling, visually inspect the container for any signs of peroxide formation, such as crystal formation or discoloration.[18][19] If crystals are observed, DO NOT MOVE the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[18][19]
-
Peroxide Testing: Due to the ether component, the material must be tested for peroxides periodically. It is recommended to test opened containers every 3-6 months.[6] Do not proceed with any experiment, especially distillation or evaporation, if peroxide levels exceed 50-100 ppm.[5]
-
Work Area: Conduct all manipulations within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Dispensing: When transferring the liquid, use spark-proof tools and ground/bond the container and receiving equipment to prevent static discharge.[8][21][22]
-
Heating: Avoid distilling the material to dryness, as this can concentrate explosive peroxides.[5] Always leave at least 10% residual liquid in the distillation flask.[5]
-
Post-Handling: Wash hands and any potentially exposed skin thoroughly with soap and water after handling.[1][20]
Emergency & Disposal Plan
Spill & Exposure Response
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Absorb the spill with an inert material like sand, silica gel, or a universal binder.[1][23]
-
Collect the absorbent material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[12][21]
-
Clean the spill area thoroughly.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if necessary.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's EHS or emergency response team from a safe location.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or seek immediate medical attention.[1][2][23]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect all waste (including contaminated absorbents and PPE) in a dedicated, properly sealed, and clearly labeled hazardous waste container.[24] The label must read "HAZARDOUS WASTE" and list all chemical constituents by name.[24]
-
Compatibility: Ensure the waste container is compatible with the chemical. Do not mix with incompatible waste streams.[25]
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the EHS office.[24][25]
-
Regulatory Compliance: Disposal must be carried out by a licensed hazardous waste management company in accordance with all local, state, and federal regulations (e.g., EPA RCRA).[1][3][12] Do not dispose of this chemical down the drain or in regular trash.[1][3][26]
References
-
University of Guelph. (2024, January 31). Sulfolane Threat: The Environmental Worry of Industrial Solvents. [Link]
-
University of California, Berkeley - Environmental Health & Safety. (2025, September 3). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. [Link]
-
University of Arizona - Department of Chemistry and Biochemistry. Best Practices/Policies: Peroxide Formation. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
-
U.S. Department of Health and Human Services (ASPR). OSHA Standards for Biological Laboratories. [Link]
-
Vanderbilt University - Office of Clinical and Research Safety. The Laboratory Standard. [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]
-
Missouri University of Science and Technology - Environmental Health and Safety. Appendix A Peroxide Test Protocol. [Link]
-
The University of Edinburgh Health and Safety Department. (2010, July 19). Ethers - Handling and control of exposure. [Link]
-
Vanderbilt University - Office of Clinical and Research Safety. Peroxide Forming Chemicals: Management, Retention and Storage. [Link]
-
Purdue University - Radiological and Environmental Management. Standard Operating Procedure: Diethyl Ether. [Link]
-
University of Arizona - Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide. [Link]
-
MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. [Link]
-
University of Illinois Urbana-Champaign - Division of Research Safety. (2025, September 25). Common Waste Types. [Link]
-
Canadian Journal of Microbiology. (2022). Sulfolane in contaminated sites: environmental toxicity and bioremediation technologies. [Link]
-
AICCM. Hazardous Waste Disposal. [Link]
-
University of California, San Diego - Environment, Health & Safety. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. [Link]
-
Dartmouth College - Environmental Health and Safety. Hazardous Waste Disposal Guide. [Link]
-
Purdue University - Purdue Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
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- 19. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 20. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
